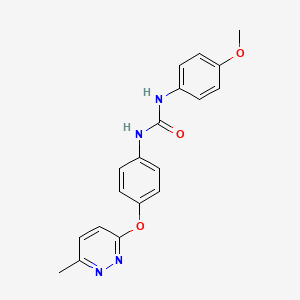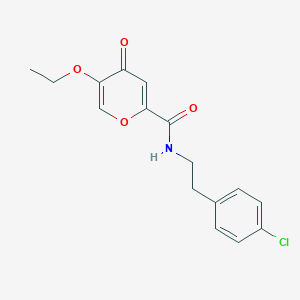
N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiophene Analogs and Carcinogenicity
One study explored thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl. The compounds synthesized, including N-(5-phenylthiophen-2-yl)acetamide, were evaluated for potential carcinogenicity. The in vitro activities indicated a potential for carcinogenicity, but the overall chemical and biological behavior raised doubts about their ability to cause tumors in vivo. This research emphasized the importance of understanding the implications of structural changes in biologically active molecules, particularly when it comes to potential carcinogenicity (Ashby et al., 1978).
Acetamide Derivatives and Toxicology
Kennedy (2001) reviewed the toxicology of various acetamide derivatives, highlighting their commercial importance and the biological consequences of exposure. The study presented detailed information on each chemical, reflecting its biology and usage or proposed usage. The review also included expanded information on the environmental toxicology of these materials, which was not covered in previous reviews, providing a comprehensive understanding of the biological responses associated with these chemicals (Kennedy, 2001).
Advanced Oxidation Processes for Acetaminophen Degradation
A review by Qutob et al. (2022) focused on the degradation of acetaminophen using advanced oxidation processes (AOPs), an area of interest due to water scarcity and the accumulation of recalcitrance compounds in the environment. The study compiled state-of-the-art studies on acetaminophen by-products, their biotoxicity, and proposed degradation pathways, providing valuable insights for enhancing the degradation of such compounds through AOP systems (Qutob et al., 2022).
Pharmacological Actions of Acetamide Derivatives
Several papers discuss the various pharmacological actions of acetamide derivatives. For instance, Ooi et al. (2018) reviewed the use of N-acetylcysteine, an acetamide derivative, as an adjunctive therapy for psychiatric conditions, noting its potential for modulating neurological pathways and its safe profile (Ooi et al., 2018). Minzenberg and Carter (2008) explored the neurochemical actions of modafinil (an acetamide derivative) and its effects on cognition, highlighting its distinct neurochemical profile and cognitive benefits (Minzenberg & Carter, 2008).
Environmental Protection and Adsorptive Elimination
The review by Igwegbe et al. (2021) delves into the environmental protection aspect by focusing on the adsorptive elimination of acetaminophen from water. It presents recent progress in this field, structuring the findings and discussing future perspectives, emphasizing the significance of process costing, adsorbent regeneration, and mechanistic investigations (Igwegbe et al., 2021).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-2-13-3-9-16(10-4-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-7-5-14(21)6-8-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGZRANFCTPHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


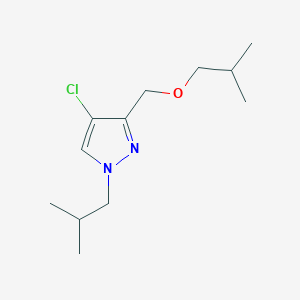
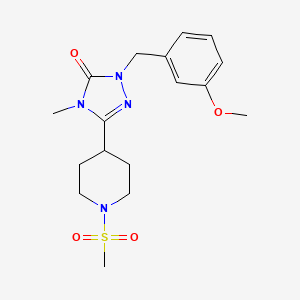
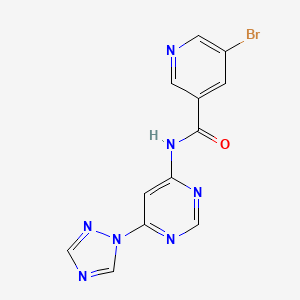
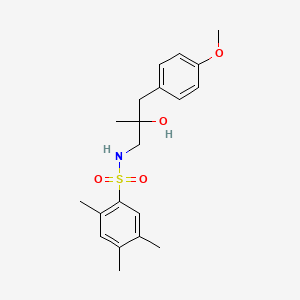
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)
![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)


![3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3014016.png)
